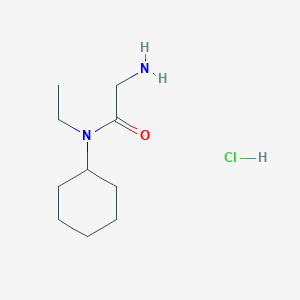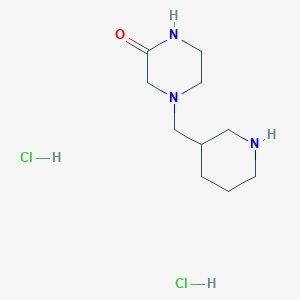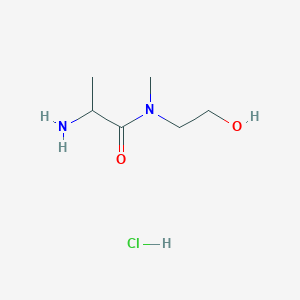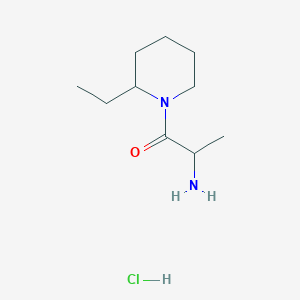
2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride (2-A-4-B-1-P-1-P-HCl), also known as A-4-B-P, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Antimuscarinic Activity
A study explores the antimuscarinic activity of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds with benzyl substitution on the piperazine moiety. These compounds showed potential utility in treating urinary incontinence associated with bladder muscle instability. They demonstrated selectivity for M3 muscarinic receptors (smooth muscle) and bladder selectivity, presenting candidates for clinical study (Kaiser et al., 1993).
Potential Antipsychotic Agents
A research focused on synthesizing heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride as potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives exhibited potent in vivo activities and were selected for further evaluation as potential backup compounds to existing antipsychotic agents (Norman et al., 1996).
Antibacterial and Antituberculosis Activity
A series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines were synthesized and showed significant antimicrobial activity against various bacteria and fungi. They also demonstrated antituberculosis activity against MTB H37 RV strain (Patel et al., 2012).
Carbon Dioxide Capture
Research on blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing was conducted. The study focused on the solid solubility, CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation of these blends, highlighting their potential application in carbon capture technologies (Li et al., 2013).
Anticonvulsant Activity
Mono-Mannich bases and corresponding azine derivatives of 3-amino-1-aryl-1-propanone hydrochlorides were synthesized and evaluated for their anticonvulsant activities. Some compounds showed protective effect in maximal electroshock (MES) screening, indicating potential as new anticonvulsant compounds for grand mal epilepsy (Gul et al., 2004).
Propriétés
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDZTSZVODTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)





![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)


![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)


![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)